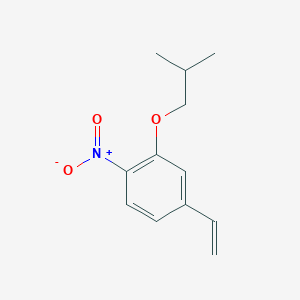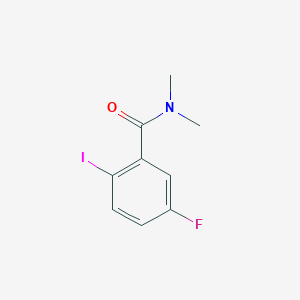
2-Isobutoxy-1-nitro-4-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutoxy-1-nitro-4-vinylbenzene is an organic compound characterized by its unique structure, which includes an isobutoxy group, a nitro group, and a vinyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxy-1-nitro-4-vinylbenzene typically involves a multi-step process. One common method starts with the nitration of 4-vinylbenzene to introduce the nitro group. This is followed by the alkylation of the resulting nitro compound with isobutyl alcohol under acidic conditions to form the isobutoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amines.
Reduction: The vinyl group can participate in addition reactions, such as hydrogenation, to form saturated compounds.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like bromine or sulfuric acid can be used under controlled conditions.
Major Products Formed:
Reduction of the nitro group: yields 2-isobutoxy-1-amino-4-vinylbenzene.
Hydrogenation of the vinyl group: results in 2-isobutoxy-1-nitro-4-ethylbenzene.
Substitution reactions: can introduce various functional groups onto the benzene ring, depending on the electrophile used.
科学的研究の応用
2-Isobutoxy-1-nitro-4-vinylbenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the development of bioactive compounds.
Industry: Used in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism by which 2-Isobutoxy-1-nitro-4-vinylbenzene exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The vinyl group can undergo polymerization, leading to the formation of polymeric materials with unique properties.
Molecular Targets and Pathways:
Nitro Group Reduction: Involves electron transfer processes facilitated by reducing agents.
Vinyl Group Polymerization: Initiated by free radicals or catalysts, leading to chain growth and polymer formation.
類似化合物との比較
4-Vinylbenzene: Lacks the nitro and isobutoxy groups, making it less reactive in certain chemical transformations.
2-Isobutoxy-1-nitrobenzene: Lacks the vinyl group, limiting its ability to undergo polymerization reactions.
1-Nitro-4-vinylbenzene: Lacks the isobutoxy group, affecting its solubility and reactivity.
Uniqueness: 2-Isobutoxy-1-nitro-4-vinylbenzene is unique due to the presence of all three functional groups (isobutoxy, nitro, and vinyl) on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
特性
IUPAC Name |
4-ethenyl-2-(2-methylpropoxy)-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-10-5-6-11(13(14)15)12(7-10)16-8-9(2)3/h4-7,9H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQOEPDESNMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151916.png)
![5-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151928.png)
![5-Chloro-1-(2-methoxyethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151935.png)
![5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151938.png)
![5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151942.png)
![5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151943.png)
![5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151946.png)




